2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
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Overview
Description
2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves the cyclization of p-methoxyphenylamidine with appropriate reagents. One common method includes the use of intramolecular cyclization via the attack of the amidino secondary amine to the enamine function, generating the pyrimidine ring . The reaction conditions often involve the use of catalysts such as sodium hydroxide or ethoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and reduce the reaction time for the preparation of pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenating agents: Chlorine, bromine
Nucleophiles: Ammonia, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or aminated derivatives .
Scientific Research Applications
2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Known for its antiviral activity.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits therapeutic potential in various diseases.
Uniqueness
2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is unique due to its specific structural features and the presence of the methoxyphenyl group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H15N3O |
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Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H15N3O/c1-18-10-7-5-9(6-8-10)14-16-12-4-2-3-11(12)13(15)17-14/h5-8H,2-4H2,1H3,(H2,15,16,17) |
InChI Key |
CIYWNDRQYICUKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CCC3)C(=N2)N |
Origin of Product |
United States |
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